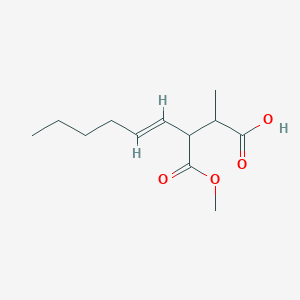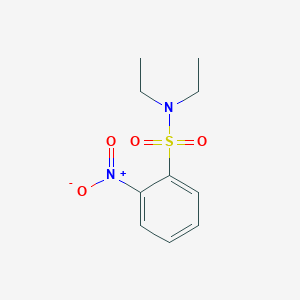
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid
描述
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid is an organic compound that belongs to the class of unsaturated carboxylic acids This compound is characterized by the presence of a double bond in its carbon chain, which is in the E-configuration, meaning the substituents on either side of the double bond are on opposite sides
作用机制
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Based on its structural similarity to other esters, it can be inferred that it might undergo typical ester reactions such as hydrolysis, transesterification, and aminolysis .
Biochemical Pathways
The compound may participate in biochemical pathways such as the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. The process includes oxidative addition and transmetalation .
Pharmacokinetics
Similar esters are known to be rapidly absorbed and metabolized .
Result of Action
Similar esters are known to undergo various transformations such as hydrolysis, transesterification, and aminolysis, leading to the formation of different products .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and presence of other chemicals can affect the compound’s reactivity . For instance, acid stress can influence the reactivity of certain compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methoxycarbonyl-2-methylnon-4-enoic acid can be achieved through various organic synthesis techniques. One common method involves the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction typically proceeds under mild conditions and can be catalyzed by amines or other basic catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Saturated carboxylic acids.
Substitution: Ester or amide derivatives.
科学研究应用
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties
相似化合物的比较
Similar Compounds
3-methoxycarbonyl-2-methylnonanoic acid: Lacks the double bond, making it less reactive in certain chemical reactions.
2-methylnon-4-enoic acid: Lacks the methoxycarbonyl group, reducing its potential for nucleophilic substitution reactions.
3-methoxycarbonyl-2-methylhex-4-enoic acid: Shorter carbon chain, affecting its physical properties and reactivity.
Uniqueness
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid is unique due to the combination of its functional groups and the E-configuration of the double bond. This configuration can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
属性
IUPAC Name |
(E)-3-methoxycarbonyl-2-methylnon-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-4-5-6-7-8-10(12(15)16-3)9(2)11(13)14/h7-10H,4-6H2,1-3H3,(H,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXTXZWCWQONTK-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC(C(C)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C(C(C)C(=O)O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4AS,6aR,9aR,9bR)-6a-methyloctahydrocyclopenta[f]chromene-3,7(2H,8H)-dione](/img/structure/B3025631.png)
![[6-(3,5-Dichlorophenyl)-3-pyridyl]methanol](/img/structure/B3025632.png)


![1-{3-[(Diethylamino)methyl]-4-methoxyphenyl}ethanone](/img/structure/B3025637.png)









